molecular formula C10H22N2 B2535908 1,2-Cyclohexanediamine, N,N-diethyl-, trans- CAS No. 67579-84-4

1,2-Cyclohexanediamine, N,N-diethyl-, trans-

Cat. No. B2535908
CAS RN: 67579-84-4
M. Wt: 170.3
InChI Key: VTVCXLUDVDCEBU-UWVGGRQHSA-N
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Description

“1,2-Cyclohexanediamine, N,N-diethyl-, trans-” is a ligand used to promote N-alkenylation and N-alkylation reactions of amides . It is a hydroxy compound that can be used as an intermediate for the synthesis of various organic compounds .


Synthesis Analysis

This compound can be formed during the hydrolysis of (R3a, R7a)-1,3- (dimethyl)-2-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1 H -1,3,2-benzodiazaphosphole 2-oxide using HCl-methanol . It can also be used as a ligand in the synthesis of products via copper-catalyzed C-N coupling reactions .


Molecular Structure Analysis

The molecular formula of “1,2-Cyclohexanediamine, N,N-diethyl-, trans-” is C8H18N2 . It has a molecular weight of 142.24 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

This compound is used to promote N-alkenylation and N-alkylation reactions of amides . It undergoes non-templated reaction with homochiral as well as the racemic form of trans-1,2-diaminocyclohexane with terephthaldehyde to yield (3+3)-cyclocondensed molecular triangles .


Physical And Chemical Properties Analysis

The compound is a clear liquid at 20 degrees Celsius . It has a boiling point of 83 degrees Celsius at 13 mmHg , and a specific gravity of 0.91 at 20 degrees Celsius . The refractive index is 1.47 .

Mechanism of Action

As a ligand, it forms organotin complexes, having potential applications as metal-based antitumor drugs .

Safety and Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(1R,2R)-2-N,2-N-diethylcyclohexane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-3-12(4-2)10-8-6-5-7-9(10)11/h9-10H,3-8,11H2,1-2H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVCXLUDVDCEBU-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CCCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)[C@@H]1CCCC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Cyclohexanediamine, N,N-diethyl-, trans-

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